molecular formula C4H3NO2 B1319062 Isoxazole-3-carbaldehyde CAS No. 89180-61-0

Isoxazole-3-carbaldehyde

Cat. No.: B1319062
CAS No.: 89180-61-0
M. Wt: 97.07 g/mol
InChI Key: WNVZOHNNPDZYFN-UHFFFAOYSA-N
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Description

Isoxazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C4H3NO2. It features a five-membered ring containing both nitrogen and oxygen atoms, with an aldehyde functional group at the third position. This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

Isoxazole-3-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Given the wide spectrum of biological activities and therapeutic potential of isoxazole, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Mechanism of Action

Target of Action

Isoxazole-3-carbaldehyde, a five-membered heterocyclic compound, has been found to have significant biological interests . It has been reported that isoxazole derivatives can act as inhibitors of acetylcholinesterase (AChE) , a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

The interaction of this compound with its primary target, AChE, has been studied. The molecular docking showed the interaction of the compounds with the active site of AChE . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in prolonged activation of the postsynaptic cell .

Biochemical Pathways

This compound affects the cholinergic pathways in the nervous system. By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the stimulation of cholinergic neurons .

Pharmacokinetics

The compound’s molecular weight (9707 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic cell, which can have various effects depending on the specific location within the nervous system .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factorsFurthermore, the green synthesis of isoxazole analogues has been explored due to their wide applications in sustainable chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclocondensation of hydroxylamine with 1,3-dielectrophiles, such as β-diketones . Another method includes the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of metal-free synthetic methods is preferred due to their eco-friendly nature and lower production costs . These methods often employ readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Isoxazole-3-carbaldehyde can be compared with other similar heterocyclic compounds, such as:

    Oxazole: Similar structure but with the nitrogen atom in the third position.

    Thiazole: Contains a sulfur atom instead of an oxygen atom.

    Pyrrole: Lacks the oxygen atom and has only a nitrogen atom in the ring.

    Furan: Contains an oxygen atom but lacks the nitrogen atom.

Uniqueness: this compound is unique due to its specific arrangement of nitrogen and oxygen atoms in the ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

1,2-oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-3-4-1-2-7-5-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVZOHNNPDZYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593212
Record name 1,2-Oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89180-61-0
Record name 1,2-Oxazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of Isoxazole-3-carbaldehyde derivatives?

A1: this compound derivatives encompass a diverse group of compounds with a shared core structure. Specific examples discussed in the research include:

  • Phenylisoxazole Isonicotinylhydrazone Derivatives: These compounds feature a phenylisoxazole moiety linked to isonicotinylhydrazone. For instance, 3-(2′-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone (1) was synthesized and characterized using FTIR, 1H-NMR, 13C-NMR, and mass spectrometry [].
  • 3a,4a,7a,7b-Tetrahydro[1,3]dioxolo[4,5]furo[2,3-d]this compound: This compound exhibits a more complex structure with a fused ring system, as described in studies exploring its use in asymmetric syntheses [, ].

Q2: How do structural modifications of this compound derivatives influence their antitubercular activity?

A2: Research has demonstrated a structure-activity relationship (SAR) for phenylisoxazole isoniazid derivatives against Mycobacterium tuberculosis. Compounds with substitutions at the 4'-position of the phenyl ring in 5-arylthis compound isonicotinylhydrazones showed enhanced activity against the resistant TB DM97 strain compared to isoniazid. Notably, compounds with 4'-methoxy (6) and 4'-methyl (7) substitutions exhibited two-fold higher cytotoxicity against the resistant strain [].

Q3: What insights have computational chemistry studies provided on this compound derivatives?

A3: Density functional theory (DFT) calculations using the B3LYP level with the 6-311++G(d,p) basis set were employed to investigate the conformational preferences of phenylisoxazole isonicotinylhydrazone derivatives. These calculations supported the predominance of the trans(E) isomeric form in solution, corroborating experimental 2D NMR (1H-1H NOESY) data [].

Q4: Beyond antitubercular activity, what other applications have been explored for this compound derivatives?

A4: this compound derivatives have shown promise in the synthesis of complex molecules. For example, 3a,4a,7a,7b-Tetrahydro[1,3]dioxolo[4,5]furo[2,3-d]this compound has been utilized as a key building block in the asymmetric synthesis of polyhydroxylated quinolizidines, a class of compounds with potential biological activities [, ].

Q5: Have this compound derivatives been explored for their inhibitory activity against enzymes?

A5: Yes, polyhydroxylated quinolizidines synthesized using this compound derivatives were tested for their inhibitory activity against a panel of 25 commercially available glycohydrolases. Interestingly, the synthesized quinolizidines displayed weak inhibitory activity against specific enzymes, including beta-galactosidase from jack bean [].

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